molecular formula C13H8ClNO3 B1236276 5-Chloro-1,3-dihydroxy-10H-acridin-9-one CAS No. 273943-69-4

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Cat. No.: B1236276
CAS No.: 273943-69-4
M. Wt: 261.66 g/mol
InChI Key: FNIGHIXUKIHUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound belonging to the acridone family It is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 1st and 3rd positions on the acridone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one typically involves the chlorination of 1,3-dihydroxyacridin-9-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5th position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 1,3-dihydroxyacridin-9-one followed by chlorination. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydroxy-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acridone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1,3-dihydroxy-10H-acridin-9-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex acridone derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes. The hydroxyl groups and the chlorine atom play a crucial role in its binding affinity and specificity. The compound may also induce oxidative stress, leading to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxyacridin-9-one: Lacks the chlorine atom at the 5th position.

    5-Bromo-1,3-dihydroxy-10H-acridin-9-one: Contains a bromine atom instead of chlorine.

    5-Methyl-1,3-dihydroxy-10H-acridin-9-one: Contains a methyl group instead of chlorine.

Uniqueness

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-1,3-dihydroxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGHIXUKIHUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420515
Record name 5-Chloro-1,3-dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273943-69-4
Record name 5-Chloro-1,3-dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL sealed reactor was charged with 2-amino-3-chlorobenzoic acid (8.58 g, 50 mmol, and 1,3,5-trihydroxybenzene (110 mg, 1.0 mmol). The mixture was then heated to 230° C. for 40 min. The solids melted after ˜10 minutes and stayed as liquid for ˜1 minute before solidifying again. The mixture was cooled to room temperature and acetone (600 mL) was used to break the solids and transferred to a 1-L Erlenmeyer flask. The slurry was stirred for 30 minutes with periodic breaking of the solid with a spatula2. The solid was filtered and washed with acetone (200 mL), affording a dark yellow to brown powder. The powder was then triturated in hot methanol (1.5 L) at 60° C. for 30 minutes and filtered after the slurry cooled to ˜30° C. and washed with methanol (200 mL) to afford the product 3 (4.87 g, 37%) as yellow solid. 1H NMR (DMSO-d6): 6.06 (1H, d, J=2.3), 6.81 (1H, d, J=2.0), 7.23 (1H, t, J=8.1), 7.87 (1H, d, J=7.3), 8.11 (1H, d, J=7.3), 10.64 (1H, s), 10.97 (1H, s): LC-MS: m/z+1=262.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.